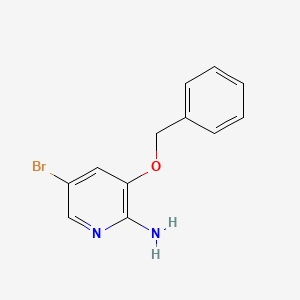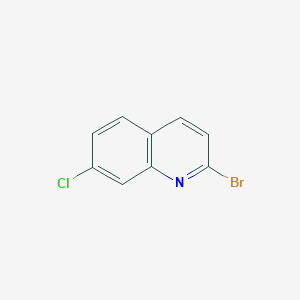
2-(3-Benzyloxyphenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Benzyloxyphenyl)benzoic acid is a derivative of benzoic acid where a benzyl group is attached to the phenyl ring through an ether linkage at the third position. This compound is structurally related to various benzoic acid derivatives that have been studied for their potential applications in materials science, pharmaceuticals, and coordination chemistry.
Synthesis Analysis
The synthesis of aromatic carboxylic acids similar to this compound often involves the functionalization of benzoic acid or its hydroxyl derivatives. For instance, 3,5-bis(benzyloxy)benzoic acid, a compound with additional benzyloxy groups, was prepared by substituting the hydroxyl hydrogens of 3,5-dihydroxy benzoic acid with benzyl moieties . This method could potentially be adapted for the synthesis of this compound by selectively protecting the hydroxyl group at the third position.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often characterized by spectroscopic techniques and theoretical calculations. For example, the structures and vibrations of a related compound, 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid, were investigated using FT-IR, FT-Raman, and DFT methods . Similar studies could provide insights into the molecular structure of this compound, including its conformers and vibrational modes.
Chemical Reactions Analysis
Benzoic acid derivatives can participate in various chemical reactions, including the formation of coordination compounds. The anions derived from benzoic acid derivatives have been used to support lanthanide coordination compounds, which exhibit interesting photophysical properties . The reactivity of this compound could be explored in the context of forming new coordination polymers or other supramolecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, 2-(2,6-dichlorophenylcarbamoyl)benzoic acid, revealed that the molecules form hydrogen-bonded dimers, with the carboxylic acid group lying in the plane of the attached benzene ring . The physical properties, such as melting points, solubility, and crystal packing, can be studied using X-ray diffraction, thermal analysis, and solubility tests. The chemical properties, including acidity, reactivity towards nucleophiles, and electrophilic aromatic substitution, can be assessed through experimental and computational methods.
Aplicaciones Científicas De Investigación
Novel Fluorescence Probes Development
Ken-ichi Setsukinai and colleagues (2003) designed and synthesized novel fluorescence probes to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. These probes, based on benzoic acid derivatives, could differentiate between various reactive oxygen species and have applications in studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Liquid Crystal Properties
Research by J. L. Butcher and others (1991) explored the liquid crystal properties of esters derived from 4-(5-n-alkyl-2-thienyl)benzoic acids, which were synthesized via reaction with 3-fluoro-4-n-octyloxyphenol. This study contributed to understanding the smectic phases formed by these compounds, highlighting their potential in developing new liquid crystalline materials (Butcher et al., 1991).
Luminescent Properties in Coordination Compounds
S. Sivakumar and team (2010) investigated the influence of electron-withdrawing and electron-donating groups on the luminescent properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives. The study highlighted how modifying the electron density of ligands can impact the photophysical properties of the compounds, offering insights into the design of materials with desired luminescent properties (Sivakumar et al., 2010).
Mecanismo De Acción
Target of Action
It’s worth noting that benzylic compounds, such as this one, are known to be activated towards free radical attack . This suggests that the compound could potentially interact with a variety of biological targets, particularly those susceptible to free radical mechanisms.
Mode of Action
The compound’s benzylic and carboxylic acid groups could potentially undergo a variety of chemical reactions, leading to interactions with its targets . For example, the benzylic hydrogens could be susceptible to free radical attack, leading to changes in the compound’s structure and, consequently, its biological activity .
Biochemical Pathways
For instance, benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-(3-Benzyloxyphenyl)benzoic acid could potentially affect similar biochemical pathways.
Pharmacokinetics
For instance, benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid , suggesting potential routes of metabolism and excretion for this compound.
Result of Action
Given the compound’s structural features, it’s possible that it could exert a variety of biological effects, potentially through mechanisms involving free radical attack .
Propiedades
IUPAC Name |
2-(3-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-20(22)19-12-5-4-11-18(19)16-9-6-10-17(13-16)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTHGUZZCJYQOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602442 |
Source


|
| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893736-32-8 |
Source


|
| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(tert-Butoxycarbonyl)amino]nicotinic acid](/img/structure/B1286672.png)









